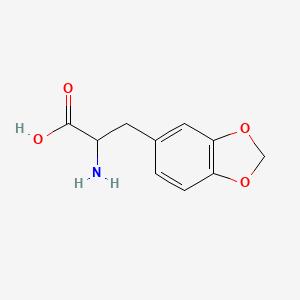

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound that belongs to the class of non-proteinogenic amino acids. It is known for its unique chemical structure and biological properties, making it a valuable compound in scientific research. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves several steps. One common method includes the use of a palladium-catalyzed amination reaction . This process involves the coupling of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

化学反应分析

Types of Reactions: 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are part of the broader field of organic synthesis and are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

科学研究应用

Neuropharmacology

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has been studied for its role as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Research indicates that compounds like this can enhance cognitive functions and may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's disease .

Inhibition of Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B can be beneficial for treating mood disorders and Parkinson's disease . The compound demonstrated competitive inhibition properties with an IC₅₀ value indicating effective binding affinity to the enzyme.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets. Studies focusing on its SAR have revealed that modifications to the benzodioxole moiety can significantly alter its biological activity, suggesting avenues for developing more effective derivatives .

Toxicological Assessments

In vitro toxicity studies conducted on cell lines such as Vero cells have shown that the compound exhibits low toxicity at concentrations up to 100 μg/mL. This finding is crucial for considering its safety profile in therapeutic applications .

Data Table: Summary of Key Findings

Case Study 1: AMPA Receptor Modulation

A study published in a peer-reviewed journal examined the effects of various compounds on AMPA receptor activity, including this compound. It was found that this compound significantly enhanced receptor activity in vitro, suggesting potential applications in enhancing memory and learning processes .

Case Study 2: MAO-B Inhibition

Another research article focused on the inhibition of MAO-B by several compounds, including the one under discussion. The results indicated that it could effectively reduce the breakdown of dopamine, thus providing a neuroprotective effect that may be beneficial for patients suffering from Parkinson's disease .

作用机制

The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). As an agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that influence synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of synaptic strength.

相似化合物的比较

Similar Compounds: Similar compounds to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid include other non-proteinogenic amino acids and derivatives of benzodioxole. Examples include 2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropionic acid and N-Fmoc-®-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid .

Uniqueness: What sets this compound apart is its potent agonistic activity on mGluR5 and its unique chemical structure, which provides a distinct set of biological and chemical properties. This makes it a valuable tool in research focused on neurological functions and the development of new therapeutic agents.

生物活性

2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, also known as mGluR5 agonist, is a synthetic non-proteinogenic amino acid with significant biological activity. This compound has garnered attention due to its role in modulating synaptic plasticity, learning, and memory through its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C10H11NO4

- CAS Number : 32161-31-2

- IUPAC Name : 2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid

- SMILES : C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N

The primary mechanism of action for this compound involves its binding to mGluR5. This interaction triggers intracellular signaling pathways that enhance synaptic transmission and plasticity, which are crucial for cognitive functions such as learning and memory. The compound acts as a potent agonist, meaning it activates the receptor to produce a biological response.

Agonistic Effects on mGluR5

Research indicates that this compound exhibits strong agonistic effects on mGluR5. This receptor plays a vital role in various neurological processes, including:

- Synaptic Plasticity : Enhances long-term potentiation (LTP), which is essential for memory formation.

- Neuroprotection : Potentially protects against neurodegenerative processes by modulating glutamate levels in the brain.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has superior efficacy in activating mGluR5. For instance:

| Compound Name | mGluR5 Agonistic Activity |

|---|---|

| This compound | High |

| 2-amino-3-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)propanoic acid | Moderate |

| 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid | Low |

Study on Neuroprotective Effects

A study conducted by researchers at PubMed Central evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to:

- Significant improvement in cognitive function as measured by the Morris water maze test.

- Reduced amyloid plaque accumulation in the brain.

In Vitro Toxicity Assessment

In vitro studies using Vero cells demonstrated that concentrations of up to 100 μg/mL did not induce significant cytotoxicity. Cell viability assays indicated over 80% viability at this concentration, suggesting a favorable safety profile for potential therapeutic applications.

Applications in Research and Medicine

The unique properties of this compound make it an attractive candidate for various applications:

- Neurological Research : As an mGluR5 agonist, it is valuable for studying synaptic plasticity and related disorders.

- Drug Development : Potential development as a therapeutic agent for cognitive enhancement or neuroprotection in neurodegenerative diseases.

- Chemical Synthesis : Serves as a versatile building block in organic synthesis for creating complex molecules.

属性

IUPAC Name |

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBLRJRZRFZSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。